(E/Z)-Mirin

Description

Properties

IUPAC Name |

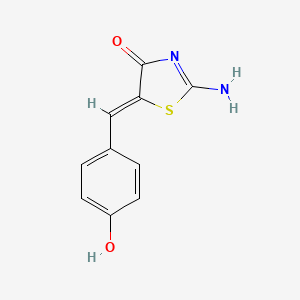

(5Z)-2-amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)/b8-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHQCJILTOVLHD-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(E/Z)-Mirin: A Technical Guide to its Mechanism of Action in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-Mirin is a small molecule inhibitor that has garnered significant attention in the field of DNA damage response (DDR) and cancer biology. This technical guide provides an in-depth exploration of Mirin's mechanism of action, focusing on its role as a potent inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex, a critical sensor of DNA double-strand breaks (DSBs). We will dissect its impact on key DNA repair pathways, including homologous recombination (HR) and non-homologous end joining (NHEJ), and its downstream effects on cell cycle checkpoints and cellular viability. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers and drug development professionals.

Introduction: The MRN Complex and the Role of Mirin

The Mre11-Rad50-Nbs1 (MRN) complex is a cornerstone of the DNA damage response, acting as a primary sensor of DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.[1][2][3] The MRN complex is instrumental in the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DDR signaling cascade.[1][2] This complex also possesses nuclease and DNA tethering activities that are crucial for the processing of DNA ends and the initiation of repair.[1][4][5]

Mirin, chemically identified as (Z)-5-(4-hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one, is a small molecule that functions as a potent inhibitor of the MRN complex.[1][6][7] It is often supplied as a mixture of (E) and (Z) isomers, with the (Z)-isomer being the biologically active form.[8] Mirin's primary mechanism of action is the inhibition of the 3' to 5' exonuclease activity of the Mre11 subunit.[1][9] This inhibitory action prevents the MRN-dependent activation of ATM without directly affecting ATM's intrinsic kinase activity.[1][2][10] Consequently, Mirin disrupts downstream signaling pathways, leading to the abrogation of the G2/M cell cycle checkpoint and the suppression of homology-dependent repair (HDR).[1][10]

Core Mechanism of Action: Inhibition of MRE11 Nuclease Activity

Mirin directly targets the MRE11 subunit of the MRN complex, specifically inhibiting its 3' to 5' exonuclease activity.[1][9] This nuclease activity is critical for the initial processing of DNA ends at the site of a DSB, a prerequisite for subsequent repair by homologous recombination. By blocking this activity, Mirin prevents the generation of 3' single-stranded DNA (ssDNA) overhangs, which are essential for the recruitment of the RAD51 recombinase and the initiation of strand invasion.[11][12]

Importantly, studies have shown that Mirin does not disrupt the formation or stability of the MRN complex itself, nor does it inhibit the binding of the complex to DNA.[5] Its effect is specific to the enzymatic function of MRE11. Recent research has also begun to differentiate the roles of MRE11's exonuclease and endonuclease activities, with specific inhibitors being developed to probe these distinct functions.[4] Mirin is primarily recognized for its inhibition of the exonuclease activity.[4]

Impact on DNA Repair Pathways

Inhibition of Homologous Recombination (HR)

Homologous recombination is a high-fidelity DNA repair pathway that utilizes a homologous template to accurately repair DSBs, primarily during the S and G2 phases of the cell cycle. The initiation of HR is critically dependent on the resection of DNA ends to generate 3' ssDNA tails, a process in which the MRN complex plays a pivotal role.

Mirin's inhibition of MRE11 exonuclease activity directly blocks this initial and essential step of HR.[1][6][11] This leads to a significant reduction in the formation of RAD51 foci, which are cytological markers for active HR.[11] As a result, cells treated with Mirin exhibit a diminished capacity to repair DSBs through this pathway, leading to increased genomic instability and cell death, particularly in the context of other genetic deficiencies such as in BRCA2-deficient cells, where it can induce synthetic lethality.[13]

Modulation of Non-Homologous End Joining (NHEJ)

Non-homologous end joining is the predominant DSB repair pathway in mammalian cells, functioning throughout the cell cycle. While initially thought to be primarily involved in HR, there is growing evidence for the MRN complex's role in NHEJ, particularly in the alternative NHEJ (alt-NHEJ) pathway.[14]

Studies have shown that Mirin can decrease the efficiency of both canonical and alternative NHEJ.[14] This suggests that the nuclease activity of MRE11 may be required for the processing of certain types of DNA ends before they can be ligated by the NHEJ machinery. By inhibiting this processing, Mirin can sensitize even NHEJ-proficient cells to ionizing radiation.[14]

Downstream Cellular Consequences

The inhibition of the MRN complex by Mirin triggers a cascade of downstream cellular effects:

-

Abrogation of the G2/M Checkpoint: The MRN-ATM signaling axis is crucial for activating the G2/M checkpoint in response to DNA damage, preventing cells with damaged DNA from entering mitosis. Mirin's disruption of ATM activation leads to a failure in this checkpoint, allowing cells to proceed into mitosis with unresolved DNA damage, which can lead to mitotic catastrophe and cell death.[1][10]

-

Induction of Apoptosis: The accumulation of unrepaired DNA damage due to Mirin treatment can trigger programmed cell death, or apoptosis.[10][13] This is particularly evident in cancer cells with underlying DNA repair defects or those under high replicative stress.[15][16]

-

Sensitization to Chemotherapy and Radiotherapy: By crippling a key DNA repair pathway, Mirin can enhance the efficacy of DNA-damaging agents such as platinum-based chemotherapy (e.g., carboplatin) and ionizing radiation.[6][14][17] This chemosensitizing and radiosensitizing effect makes Mirin and its derivatives attractive candidates for combination therapies in cancer treatment.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and effects of Mirin from various studies.

Table 1: In Vitro and Cellular IC50 Values for Mirin

| Parameter | System | IC50 Value | Reference |

| MRN-dependent ATM activation | Cell-free extracts | 12 µM | [9][10] |

| H2AX phosphorylation | Cellular assay | 66 µM | [2] |

| Cell Viability (Neuroblastoma, MYCN-amplified) | MTS Assay | 22.81 - 48.16 µM | [16] |

| Cell Viability (Neuroblastoma, MYCN-non-amplified) | MTS Assay | 90 - 472 µM | [16] |

Table 2: Effective Concentrations of Mirin in Cellular Assays

| Cellular Effect | Cell Line(s) | Concentration Range | Reference(s) |

| Inhibition of Homology-Dependent Repair | TOSA4, HEK293 | 10 - 100 µM | [2][10][11] |

| Induction of G2 Arrest | Various | 50 - 100 µM | [2][10] |

| 50% Cytotoxicity | HEK293 | ~50 µM | [10] |

| Increased Apoptosis | PEO4 | 18 µM | [10] |

| Inhibition of MRE11 Nuclease Activity | In vitro | 100 µM | [5][10] |

| Sensitization to Carboplatin | OVCAR3 | Pretreatment | [6] |

Signaling Pathways and Experimental Workflows

Mirin's Impact on the DNA Damage Response Pathway

Caption: Mirin inhibits the MRE11 nuclease activity of the MRN complex, preventing ATM activation and downstream signaling.

Experimental Workflow for Assessing Mirin's Effect on Homologous Recombination

Caption: Workflow for evaluating the impact of Mirin on RAD51 foci formation as a measure of homologous recombination.

Detailed Experimental Protocols

In Vitro MRE11 Nuclease Assay

This protocol is adapted from descriptions of MRE11 nuclease assays.[5][18]

-

Substrate Preparation: A 5'-radiolabeled double-stranded oligonucleotide is used as the substrate.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 25 mM MOPS pH 7.0, 60 mM KCl, 2 mM DTT, 5 mM MnCl2).

-

Enzyme and Inhibitor: Add purified human MRN complex (or MRE11) to the reaction mixture. For the inhibitor group, pre-incubate the enzyme with Mirin (e.g., 100 µM) or DMSO as a control.

-

Initiate Reaction: Add the radiolabeled DNA substrate to the reaction mixture and incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution containing SDS, EDTA, and Proteinase K.

-

Analysis: Analyze the digested DNA products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography. The inhibition of nuclease activity is observed as a reduction in the amount of digested DNA products in the Mirin-treated sample compared to the control.

Cell Viability Assay (MTT or MTS Assay)

This protocol is based on standard cell viability assay procedures mentioned in the context of Mirin treatment.[16][18]

-

Cell Seeding: Seed cells (e.g., HEK293, cancer cell lines) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of Mirin (e.g., 10-100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.

-

Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Immunofluorescence Staining for DNA Repair Foci (e.g., RAD51, γH2AX)

This is a generalized protocol based on standard immunofluorescence procedures used in DNA repair studies.[19][20][21][22]

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Treatment: Treat cells with Mirin or a vehicle control for a specified duration before inducing DNA damage (e.g., with ionizing radiation or a chemical agent). Allow time for foci formation (e.g., 1-8 hours post-damage).

-

Fixation: Wash cells with PBS and fix with a solution such as 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cell membranes with a solution like 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block non-specific antibody binding with a blocking solution (e.g., 5% BSA or goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with a primary antibody against the protein of interest (e.g., anti-RAD51 or anti-γH2AX) diluted in blocking buffer, typically overnight at 4°C or for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBS, counterstain the nuclei with DAPI, and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of foci per nucleus using image analysis software.

MRE11-Independent Effects of Mirin

While the primary and most well-characterized mechanism of Mirin involves the inhibition of MRE11, emerging evidence suggests that it may have off-target or MRE11-independent effects. For instance, some studies have reported that Mirin can impact mitochondrial DNA integrity and cellular immune responses in a manner that is not phenocopied by MRE11 knockdown.[23] These findings underscore the importance of including appropriate controls in experiments to definitively attribute observed effects to the inhibition of MRE11.

Conclusion and Future Directions

This compound has proven to be an invaluable chemical tool for dissecting the intricate mechanisms of the DNA damage response. Its specific inhibition of MRE11's exonuclease activity provides a means to study the roles of the MRN complex in DNA repair, cell cycle control, and genome stability. The potential of Mirin and its derivatives as therapeutic agents, particularly as sensitizers to conventional cancer therapies, is an active area of investigation. Future research will likely focus on developing more potent and specific inhibitors of the MRN complex, elucidating the full spectrum of Mirin's cellular targets, and translating these findings into clinical applications for the treatment of cancer and other diseases characterized by genomic instability.

References

- 1. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. scbt.com [scbt.com]

- 4. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Corrected structure of mirin, a small molecule inhibitor of the Mre11-Rad50-Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Mirin | ATM and ATR Kinases | Tocris Bioscience [tocris.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. RAD51 and MRE11 dependent reassembly of uncoupled CMG helicase complex at collapsed replication forks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective Killing of BRCA2-Deficient Ovarian Cancer Cells via MRE11 Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of Mre11 in chromosomal nonhomologous end joining in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of homologous recombination repair by Mirin in ovarian cancer ameliorates carboplatin therapy response in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. A TOOL FOR ENHANCEMENT AND SCORING OF DNA REPAIR FOCI - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MRE11-independent effects of Mirin on mitochondrial DNA integrity and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]

The Mre11-Rad50-Nbs1 (MRN) Complex: A Linchpin of the DNA Damage Response

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Mre11-Rad50-Nbs1 (MRN) complex stands as a central guardian of genomic integrity, orchestrating the cellular response to the most cytotoxic form of DNA damage: the double-strand break (DSB). This multifunctional molecular machine is among the first responders to these lesions, where it plays critical roles in DSB detection, signaling, and repair pathway choice. Its intricate activities are fundamental to cell survival and the prevention of tumorigenesis, making it a key area of investigation in oncology and a promising target for novel therapeutic strategies. This technical guide provides a comprehensive overview of the MRN complex's functions, the signaling pathways it governs, and the experimental methodologies used to elucidate its mechanisms.

Core Functions of the MRN Complex

The MRN complex is a heterotrimer composed of the Mre11 nuclease, the Rad50 ATPase, and the Nbs1 regulatory protein. Together, these subunits form a versatile complex that executes a range of critical functions in the DNA damage response (DDR).

1. DNA Double-Strand Break Sensing and Tethering: The MRN complex possesses a high affinity for DNA ends and is one of the initial sensors of DSBs.[1][2] The Rad50 subunit, a member of the structural maintenance of chromosomes (SMC) family of proteins, has long coiled-coil arms with a zinc-hook motif at the apex, which can physically bridge two DNA ends, effectively tethering them in close proximity.[3][4] This tethering function is crucial for preventing the separation of broken chromosome fragments and facilitating their subsequent repair.

2. DNA End Processing and Resection: Mre11 is a nuclease with both 3' to 5' double-stranded DNA (dsDNA) exonuclease and single-stranded DNA (ssDNA) endonuclease activities.[5][6] In the initial phase of homologous recombination (HR), the MRN complex, in conjunction with co-factors such as CtIP, initiates DNA end resection.[7][8] This process involves the nucleolytic degradation of the 5'-terminated strand at the DSB, generating 3' ssDNA overhangs. These overhangs are essential for the subsequent loading of RPA and the RAD51 recombinase, which are core components of the HR machinery.[9]

3. Activation of the ATM Kinase: A pivotal role of the MRN complex is the recruitment and activation of the Ataxia-Telangiectasia Mutated (ATM) protein kinase, a master regulator of the DDR.[10][11][12] Upon localization to a DSB, the MRN complex, through the C-terminus of Nbs1, recruits inactive ATM dimers to the site of damage.[13][14] This interaction facilitates the autophosphorylation and monomerization of ATM, leading to its full activation.[15] Activated ATM then phosphorylates a plethora of downstream substrates to orchestrate cell cycle checkpoints, apoptosis, and DNA repair.[16][17]

4. Orchestration of DNA Repair Pathway Choice: The MRN complex is a key decision-maker in the choice between the two major DSB repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). By initiating DNA end resection, the MRN complex commits the cell to HR, which is a high-fidelity repair mechanism that uses a homologous template.[9] Conversely, in the absence of extensive resection, DSBs are primarily repaired by the more error-prone NHEJ pathway. The MRN complex also directly participates in certain forms of NHEJ.[2]

Signaling Pathways Involving the MRN Complex

The MRN complex is at the heart of a complex signaling network that responds to DNA damage. Its activation of ATM triggers a cascade of phosphorylation events that control cellular fate.

ATM Activation and Downstream Signaling

The activation of ATM by the MRN complex is a critical initiating event in the DDR.

Upon sensing a DSB, the MRN complex is rapidly recruited to the site of damage.[18] It then facilitates the recruitment and activation of ATM.[10] Activated ATM subsequently phosphorylates a vast array of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.

DNA End Resection and Homologous Recombination

The MRN complex initiates the process of DNA end resection, a crucial step for repair by homologous recombination.

The MRN complex, in concert with CtIP, performs the initial short-range resection of the 5' strand at the DSB.[7][8] This is followed by the recruitment of other nucleases, such as EXO1 and DNA2, which carry out long-range resection to generate extensive 3' ssDNA tails.[3][9] These ssDNA tails are then coated by RPA, which is subsequently replaced by RAD51 to form the presynaptic filament that invades the homologous template for repair.

Quantitative Data on MRN Complex Activities

The enzymatic activities of the MRN complex and its interactions with DNA and other proteins have been quantitatively characterized, providing insights into its molecular mechanisms.

| Parameter | Value | Organism/Conditions | Reference |

| Rad50 ATPase Activity | |||

| Km for ATP | 33 nM | Human Rad50/Mre11 complex | [19] |

| Vmax | 222 fmol min-1 | Human Rad50/Mre11 complex | [19] |

| Turnover rate | 0.026 min-1 | Human Rad50/Mre11 complex | [19] |

| Km for ATP (in presence of linear DNA) | ~31 µM | Human MRN complex | [20] |

| Mre11 Nuclease Activity | |||

| Apparent Dissociation Constant (Kd) for DNA | 34.56 nM | Full-length human Mre11 | [21] |

| MRN-DNA Interaction | |||

| DNA Unwinding by MRN | 15-20 base pairs | Human MRN complex, ATP-dependent | [19] |

Experimental Protocols for Studying the MRN Complex

A variety of experimental techniques are employed to investigate the functions of the MRN complex. Detailed methodologies for some of the key assays are provided below.

Purification of Recombinant MRN Complex

Objective: To obtain pure and active MRN complex for in vitro biochemical and structural studies.

Methodology (from insect cells): [22][23]

-

Co-expression: Co-express Mre11, Rad50, and Nbs1 subunits, often with an affinity tag (e.g., FLAG-tag on Mre11), in Sf9 or Sf21 insect cells using a baculovirus expression system.

-

Cell Lysis: Harvest infected cells and lyse them in a buffer containing protease inhibitors.

-

Affinity Chromatography: Purify the complex using affinity chromatography corresponding to the tag used (e.g., anti-FLAG resin).

-

Ion-Exchange Chromatography: Further purify the complex using ion-exchange chromatography (e.g., a Mono Q column) to remove contaminating proteins.

-

Size-Exclusion Chromatography: Perform a final purification step using size-exclusion chromatography (e.g., a Superose 6 column) to obtain a homogenous and properly assembled complex.

-

Quality Control: Assess the purity and integrity of the complex by SDS-PAGE and Coomassie blue staining or Western blotting. Confirm the activity of the purified complex using nuclease and ATPase assays.

In Vitro DNA End Resection Assay

Objective: To measure the ability of the MRN complex and other nucleases to resect DNA ends.

Methodology: [5][18][24][25][26]

-

Substrate Preparation: Prepare a linearized DNA substrate, which can be a plasmid or a PCR product. The DNA can be radiolabeled or fluorescently labeled at one end to track resection.

-

Reaction Setup: Incubate the DNA substrate with purified MRN complex, with or without other factors like CtIP, EXO1, or DNA2, in a reaction buffer containing ATP and appropriate cofactors.

-

Time Course: Take aliquots of the reaction at different time points.

-

Product Analysis: Stop the reaction and analyze the DNA products by agarose or polyacrylamide gel electrophoresis. Resection is detected as a change in the mobility of the DNA fragment. For more quantitative analysis, techniques such as qPCR-based assays that measure the loss of restriction sites near the DNA end can be used.

Homologous Recombination (HR) Reporter Assay (DR-GFP)

Objective: To measure the efficiency of HR in living cells.

-

Cell Line: Use a cell line that has a stably integrated DR-GFP reporter construct. This reporter consists of two inactive GFP genes.

-

DSB Induction: Induce a DSB in one of the GFP genes, typically by transfecting the cells with a plasmid expressing the I-SceI endonuclease, which recognizes a specific site engineered into the reporter.

-

Repair: If the DSB is repaired by HR using the other GFP gene as a template, a functional GFP gene is reconstituted.

-

Analysis: After a set period (e.g., 48-72 hours), quantify the percentage of GFP-positive cells by flow cytometry. This percentage is a direct measure of HR efficiency.

In Vitro Non-Homologous End Joining (NHEJ) Assay

Objective: To assess the ability of cellular extracts or purified proteins to join DNA ends.

-

Substrate Preparation: Prepare a linearized plasmid DNA substrate with defined ends (e.g., cohesive or blunt). The plasmid is often labeled to facilitate detection.

-

Reaction: Incubate the linearized plasmid with nuclear extracts from cells or with purified NHEJ factors (including Ku70/80, DNA-PKcs, XRCC4-Ligase IV, and potentially the MRN complex) in a reaction buffer containing ATP.

-

Product Analysis: Analyze the reaction products by agarose gel electrophoresis. The formation of DNA multimers (dimers, trimers, etc.) indicates successful end-joining. The fidelity of the repair can be assessed by sequencing the rejoined junctions.

Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions

Objective: To determine if the MRN complex interacts with other proteins in the cell.

-

Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the MRN complex subunits (e.g., anti-Mre11).

-

Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins.

Conclusion

The Mre11-Rad50-Nbs1 complex is a master regulator of the DNA damage response, with intricate functions in sensing, signaling, and repairing DNA double-strand breaks. Its central role in maintaining genomic stability underscores its importance in cancer biology and as a potential target for therapeutic intervention. The experimental approaches detailed in this guide provide a framework for the continued investigation of this critical molecular machine, with the goal of further unraveling its complex mechanisms and leveraging this knowledge for the development of novel cancer therapies.

References

- 1. [PDF] Activation and regulation of ATM kinase activity in response to DNA double-strand breaks | Semantic Scholar [semanticscholar.org]

- 2. MRN complex - Wikipedia [en.wikipedia.org]

- 3. Phosphorylation of Exo1 modulates homologous recombination repair of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The MRN complex in Double-Strand Break Repair and Telomere Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol to measure end resection intermediates at sequence-specific DNA double-strand breaks by quantitative polymerase chain reaction using ER-AsiSI U2OS cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mre11 Nuclease Activity has Essential Roles in DNA Repair and Genomic Stability Distinct from ATM Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N Terminus of CtIP Is Critical for Homologous Recombination-mediated Double-strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CtIP Links DNA Double-strand Break Sensing to Resection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MRN complex is an essential effector of DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Requirement of the MRN complex for ATM activation by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ataxia telangiectasia-mutated (ATM) kinase activity is regulated by ATP-driven conformational changes in the Mre11/Rad50/Nbs1 (MRN) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of the mechanisms of ATM activation by the MRN complex and DNA | Semantic Scholar [semanticscholar.org]

- 14. ATP-driven Rad50 conformations regulate DNA tethering, end resection, and ATM checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The MRX complex regulates Exo1 resection activity by altering DNA end structure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Immunofluorescence-Based Methods to Monitor DNA End Resection | Springer Nature Experiments [experiments.springernature.com]

- 19. DNA end-binding specificity of human Rad50/Mre11 is influenced by ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Rad50 ATPase activity is regulated by DNA ends and requires coordination of both active sites - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Post-Translational Modification of MRE11: Its Implication in DDR and Diseases [mdpi.com]

- 22. Purification and Biophysical Characterization of the Mre11-Rad50-Nbs1 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Purification and Biophysical Characterization of the Mre11-Rad50-Nbs1 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A Flow Cytometry-Based Method for Analyzing DNA End Resection in G0- and G1-Phase Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Immunofluorescence-based methods to monitor DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Quantifying DNA End Resection in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 27. N terminus of CtIP is critical for homologous recombination-mediated double-strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. DNA-dependent protein kinase promotes DNA end processing by MRN and CtIP - PMC [pmc.ncbi.nlm.nih.gov]

- 29. DNA damage-induced interaction between a lineage addiction oncogenic transcription factor and the MRN complex shapes a tissue-specific DNA Damage Response and cancer predisposition - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. Mre11 nuclease activity has essential roles in DNA repair and genomic stability distinct from ATM activation - PubMed [pubmed.ncbi.nlm.nih.gov]

(E/Z)-Mirin's Effect on ATM Kinase Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the small molecule inhibitor (E/Z)-Mirin and its effect on Ataxia Telangiectasia Mutated (ATM) kinase activation. Mirin is a potent inhibitor of the MRE11-Rad50-Nbs1 (MRN) complex, a critical sensor of DNA double-strand breaks (DSBs) that is essential for the activation of ATM.[1][2][3][4] By inhibiting the MRN complex, Mirin effectively prevents the activation of ATM in response to DNA damage, without directly targeting the kinase activity of ATM itself.[1][2][5] This guide details the mechanism of action, presents quantitative data on its efficacy, provides detailed experimental protocols for studying its effects, and visualizes the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound is a mixture of the (E) and (Z) isomers, with the active component being a potent inhibitor of the MRN complex.[5] The MRN complex plays a crucial role in the cellular response to DNA double-strand breaks (DSBs).[1][6] It acts as a damage sensor, binding to the broken DNA ends and recruiting ATM.[1][7][8] The interaction with the MRN complex is a prerequisite for the monomerization and subsequent activation of the otherwise inactive dimeric ATM kinase.[1][7][8]

Mirin exerts its inhibitory effect by targeting the Mre11 subunit of the MRN complex, specifically inhibiting its 3' to 5' exonuclease activity.[3][9] This inhibition of Mre11's enzymatic function prevents the proper processing of DNA ends, which in turn blocks the recruitment and activation of ATM.[10] Consequently, the downstream signaling cascade that is normally initiated by ATM upon DNA damage is abrogated. This includes the autophosphorylation of ATM at Ser1981 and the phosphorylation of key downstream targets such as Chk2, p53, and H2AX (to form γH2AX).[1][2][4]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of this compound in cellular and in vitro assays.

| Parameter | Value | Cell Line / System | Reference |

| IC50 for preventing MRN-dependent ATM activation | 12 µM | In vitro kinase assay | [1][2][3][9] |

| IC50 for inhibiting H2AX phosphorylation | 66 µM | Mammalian cells | [1][5] |

| Effect | Concentration | Cell Line / System | Observations | Reference |

| Cytotoxicity | 50 µM | HEK293 cells | 50% cytotoxicity after 24 hours | [2] |

| Cell Cycle Arrest | 50-100 µM | TOSA4 cells | Substantial G2/M arrest | [1][2] |

| Inhibition of Homology-Dependent Repair | 10-100 µM | TOSA4 cells | Inhibition of HDR | [1][5] |

| Apoptosis Induction | 18 µM | PEO4 cells | Increased apoptosis after 48 hours | [2] |

Signaling Pathways and Experimental Workflows

ATM Signaling Pathway in Response to DNA Damage

Caption: ATM signaling pathway initiated by DNA double-strand breaks and inhibited by this compound.

Experimental Workflow for Assessing Mirin's Effect

Caption: General experimental workflow to evaluate the effects of this compound on ATM activation.

Experimental Protocols

Reagent Preparation: this compound Stock Solution

-

Source: this compound can be obtained from various chemical suppliers. The structure of Mirin has been corrected and should be considered when sourcing.[11]

-

Solvent: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in the experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Western Blotting for ATM and Substrate Phosphorylation

This protocol is adapted from standard western blotting procedures and is suitable for detecting phosphorylated ATM (pS1981) and its downstream targets.

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for a specified pre-incubation time (e.g., 1 hour) before inducing DNA damage (e.g., with ionizing radiation or etoposide).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel to resolve the high molecular weight ATM protein.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against pATM (S1981), total ATM, pChk2, γH2AX, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 8. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for γH2AX Foci

This protocol allows for the visualization and quantification of DNA damage foci.

-

Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with this compound and a DNA damaging agent as described for the western blot protocol.

-

Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells with PBS and block with 1% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) in the dark for 1 hour at room temperature.

-

Counterstaining and Mounting: Wash the cells with PBS. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or Fiji.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells in a culture dish with this compound at various concentrations for the desired duration (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

In Vitro ATM Kinase Assay

This assay directly measures the effect of Mirin on the MRN-dependent activation of ATM.

-

Reaction Setup: In a microcentrifuge tube, combine the following components in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT):

-

Purified inactive dimeric ATM protein.

-

Purified MRN complex.

-

Linear double-stranded DNA to simulate DSBs.

-

A substrate for ATM, such as a GST-p53 fusion protein.

-

This compound at various concentrations or DMSO as a vehicle control.

-

-

Initiate Reaction: Add ATP to the reaction mixture to a final concentration of 1 mM to start the kinase reaction.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60-90 minutes).

-

Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Analyze the reaction products by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-p53 Ser15). The intensity of the phosphorylated substrate band is indicative of ATM kinase activity.

Conclusion

This compound is a valuable research tool for studying the intricacies of the DNA damage response. Its specific inhibition of the MRN complex provides a means to dissect the role of MRN-dependent ATM activation in various cellular processes, including cell cycle control, DNA repair, and apoptosis. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their investigations. The provided visualizations of the signaling pathways and experimental workflows aim to facilitate a clear understanding of the experimental design and the biological context of Mirin's action.

References

- 1. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 2. Ataxia Telangiectasia-Mutated (ATM) Kinase Activity Is Regulated by ATP-driven Conformational Changes in the Mre11/Rad50/Nbs1 (MRN) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. corefacilities.iss.it [corefacilities.iss.it]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bio-rad.com [bio-rad.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Chemical Synthesis of (E/Z)-Mirin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of (E/Z)-Mirin, a pivotal small molecule inhibitor of the MRE11-RAD50-NBS1 (MRN) complex. Mirin has emerged as a critical tool for studying the DNA damage response (DDR), specifically by inhibiting the exonuclease activity of MRE11 and consequently preventing the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase. This document details the scientific background of Mirin, its mechanism of action, a plausible route for its chemical synthesis, and detailed protocols for key biological assays used to characterize its function. Quantitative data are summarized in tables for easy reference, and critical pathways and workflows are visualized using diagrams.

Discovery and Scientific Background

This compound, chemically identified as a mixture of the E and Z isomers of 5-(4-hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one, was discovered through a forward chemical genetic screen designed to identify inhibitors of the MRN-ATM signaling pathway.[1] This pathway is a cornerstone of the cellular response to DNA double-strand breaks (DSBs), which are highly cytotoxic lesions that can lead to genomic instability and cancer if not properly repaired.

The MRN complex, composed of MRE11, RAD50, and NBS1, acts as a primary sensor of DSBs.[1] Upon detecting a break, the MRN complex recruits and activates the ATM kinase, a master regulator of the DDR. Activated ATM then phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, DNA repair, or, in cases of overwhelming damage, apoptosis.

Mirin was identified as a potent inhibitor of this pathway. Subsequent studies revealed that it directly targets the MRE11 subunit of the MRN complex, specifically inhibiting its 3' to 5' exonuclease activity.[1][2] This inhibition of MRE11's nuclease function prevents the MRN-dependent activation of ATM, without directly affecting the kinase activity of ATM itself.[1] As a result, Mirin effectively abrogates downstream ATM signaling, leading to the disruption of critical cellular processes such as the G2/M DNA damage checkpoint and homology-directed repair (HDR).[1]

Chemical Synthesis of this compound

Diagram of the Chemical Synthesis Pathway

Experimental Protocol for Chemical Synthesis

Step 1: Synthesis of 2-Iminothiazolidin-4-one

-

In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1 equivalent) and chloroacetic acid (1 equivalent) in water.

-

Heat the mixture to reflux and maintain for 8-10 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 2-iminothiazolidin-4-one, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be recrystallized from water or ethanol to yield pure 2-iminothiazolidin-4-one.

Step 2: Synthesis of (E/Z)-5-(4-hydroxybenzylidene)-2-iminothiazolidin-4-one (this compound)

-

To a solution of 2-iminothiazolidin-4-one (1 equivalent) in ethanol in a round-bottom flask, add 4-hydroxybenzaldehyde (1 equivalent).

-

Add a catalytic amount of a weak base, such as piperidine (e.g., 0.1 equivalents).

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold ethanol to remove unreacted starting materials and catalyst.

-

The product, this compound, can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid. The product is typically obtained as a mixture of E and Z isomers.

Note on E/Z Isomers: The Knoevenagel condensation can produce a mixture of (E) and (Z) isomers. The ratio of these isomers can be influenced by reaction conditions such as the choice of solvent and catalyst. Separation of the isomers, if required, can be challenging and may necessitate chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). To date, there is limited information in the public domain on the separation and distinct biological activities of the E and Z isomers of Mirin. Therefore, it is commonly used as an (E/Z) mixture.

Mechanism of Action and Signaling Pathways

Mirin exerts its biological effects by directly inhibiting the 3' to 5' exonuclease activity of the MRE11 component of the MRN complex. This enzymatic activity is crucial for the processing of DNA double-strand breaks, which is a prerequisite for the activation of the ATM kinase.

Diagram of Mirin's Mechanism of Action

Quantitative Data

The biological activity of Mirin has been quantified in various assays. The following tables summarize some of the key reported values.

Table 1: In Vitro Inhibitory Concentrations of Mirin

| Target/Process | IC50 Value | Assay System |

| MRN-dependent ATM activation | ~12 µM | In vitro kinase assay with purified proteins |

| H2AX phosphorylation | ~66 µM | Cell-free extracts |

| MRE11 exonuclease activity | Inhibition observed at 100 µM | In vitro nuclease assay |

Table 2: Cellular Effects of Mirin

| Effect | Concentration | Cell Line |

| 50% Cytotoxicity | ~50 µM | HEK293 |

| G2/M cell cycle arrest | 50 - 100 µM | TOSA4 |

| Inhibition of Homology-Directed Repair | 10 - 100 µM | TOSA4 |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

MRE11 3' to 5' Exonuclease Activity Assay

This assay measures the ability of the MRE11 complex to digest a DNA substrate from the 3' end.

Diagram of MRE11 Exonuclease Assay Workflow

Protocol:

-

Substrate Preparation: Synthesize and purify a double-stranded DNA oligonucleotide with a 5' radiolabel (e.g., [γ-³²P]ATP) on one strand.

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Nuclease buffer (e.g., 25 mM MOPS pH 7.0, 60 mM KCl, 2 mM DTT, 5 mM MnCl₂)

-

Purified recombinant MRN complex

-

Radiolabeled DNA substrate

-

Varying concentrations of this compound (dissolved in DMSO) or DMSO alone as a vehicle control.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of a formamide-containing loading buffer with EDTA.

-

Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel.

-

Visualization: After electrophoresis, expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. The inhibition of exonuclease activity will be indicated by a decrease in the appearance of shorter DNA fragments in the presence of Mirin compared to the DMSO control.

In Vitro ATM Kinase Assay

This assay measures the ability of ATM to phosphorylate a substrate in an MRN-dependent manner.

Protocol:

-

Reaction Components:

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Purified recombinant inactive ATM dimer

-

Purified recombinant MRN complex

-

Linearized plasmid DNA (to mimic DSBs)

-

ATM substrate (e.g., a recombinant fragment of p53 or a peptide substrate)

-

[γ-³²P]ATP

-

Varying concentrations of this compound or DMSO control.

-

-

Reaction Setup: Combine the kinase buffer, ATM, MRN, and linearized DNA in a microcentrifuge tube and pre-incubate at 30°C for 10 minutes to allow for complex formation and ATM activation.

-

Initiate Kinase Reaction: Add the ATM substrate and [γ-³²P]ATP to the reaction mixture to start the phosphorylation reaction.

-

Incubation: Incubate at 30°C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film. A decrease in the phosphorylation of the substrate in the presence of Mirin will indicate inhibition of MRN-dependent ATM activation.

G2/M Checkpoint Analysis by Flow Cytometry

This cell-based assay determines the effect of Mirin on the ability of cells to arrest in the G2/M phase of the cell cycle following DNA damage.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa or U2OS) at an appropriate density in culture plates.

-

Treat the cells with a DNA-damaging agent (e.g., ionizing radiation or etoposide) to induce a G2/M checkpoint arrest.

-

Concurrently, treat the cells with varying concentrations of this compound or a DMSO vehicle control.

-

-

Cell Harvesting: After a suitable incubation period (e.g., 12-24 hours), harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C in ethanol.

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing a DNA intercalating dye such as propidium iodide (PI) and RNase A (to prevent staining of double-stranded RNA).

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Abrogation of the G2/M checkpoint by Mirin will be observed as a decrease in the percentage of cells in the G2/M phase in the presence of both DNA damage and Mirin, compared to cells treated with the DNA-damaging agent alone.

Homologous Recombination (HR) Assay using DR-GFP Reporter

This assay measures the efficiency of homology-directed repair of a DSB in living cells.[3]

Protocol:

-

Cell Line: Use a cell line that has a stably integrated DR-GFP reporter cassette (e.g., U2OS-DR-GFP). This reporter consists of two inactive GFP genes. A DSB is induced in one of the GFP genes by the expression of the I-SceI endonuclease. Repair of this break by HR using the second GFP gene as a template restores a functional GFP gene.

-

Transfection and Treatment:

-

Seed the DR-GFP cells in culture plates.

-

Transfect the cells with a plasmid expressing the I-SceI endonuclease to induce DSBs.

-

Simultaneously treat the cells with this compound or a DMSO control.

-

-

Incubation: Incubate the cells for 48-72 hours to allow for DSB induction, repair, and expression of the functional GFP protein.

-

Flow Cytometry:

-

Harvest the cells by trypsinization and resuspend them in PBS.

-

Analyze the cells using a flow cytometer to quantify the percentage of GFP-positive cells.

-

-

Data Analysis: The percentage of GFP-positive cells is a direct measure of the frequency of successful HR events. A reduction in the percentage of GFP-positive cells in the presence of Mirin indicates inhibition of homologous recombination.

Conclusion

This compound is a valuable chemical probe for dissecting the intricate mechanisms of the DNA damage response. Its specific inhibition of the MRE11 nuclease activity provides a powerful tool to study the roles of the MRN complex in ATM activation, cell cycle control, and DNA repair. The synthetic route and experimental protocols detailed in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize Mirin in their studies of genome integrity and cancer biology. Further investigation into the distinct roles of the E and Z isomers of Mirin may provide even more nuanced tools for modulating the DNA damage response.

References

- 1. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATP Hydrolysis by RAD50 Protein Switches MRE11 Enzyme from Endonuclease to Exonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]

Structural Isomers of Mirin: A Technical Deep Dive into (E)- and (Z)-Configurations

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive analysis of the structural and functional differences between the (E) and (Z) isomers of Mirin, a potent inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex. The information presented herein is intended to furnish researchers and drug development professionals with the detailed technical knowledge required for the accurate synthesis, characterization, and application of this critical research compound.

Core Structural Differences: The Geometric Isomerism of Mirin

Mirin, chemically known as 5-(4-hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one, exists as two geometric isomers, designated as (E)-Mirin and (Z)-Mirin. This isomerism arises from the restricted rotation around the exocyclic carbon-carbon double bond connecting the benzylidene group to the thiazolidinone ring. The spatial arrangement of the substituents around this double bond dictates the molecule's overall geometry and, consequently, its biological activity.

The key structural distinction lies in the orientation of the 4-hydroxyphenyl group and the carbonyl group of the thiazolidinone ring relative to the double bond. In the (Z)-isomer , which has been identified as the biologically active form, these two higher-priority groups are on the same side of the double bond. Conversely, in the (E)-isomer , they are on opposite sides . This seemingly subtle difference in stereochemistry has profound implications for the molecule's ability to interact with its biological target.

Figure 1: Chemical structures of (Z)-Mirin and (E)-Mirin.

Comparative Biological Activity

The biological efficacy of Mirin as an inhibitor of the MRN complex is exclusively attributed to the (Z)-isomer. The (E)-isomer is considered to be biologically inactive. This stark difference in activity underscores the critical importance of stereochemistry in drug-target interactions. The precise spatial arrangement of the functional groups in (Z)-Mirin is essential for its binding to the Mre11 nuclease subunit of the MRN complex, thereby inhibiting its exonuclease activity.

| Isomer | Target | Assay | IC50 Value | Reference |

| (Z)-Mirin | MRN-dependent ATM activation | Cell-based assay | 12 µM | [1] |

| H2AX phosphorylation | Cell-free extract | 66 µM | [2] | |

| Cell Viability (HEK293 cells) | Cytotoxicity assay | ~50 µM | [1] | |

| Cell Viability (MNA neuroblastoma cell lines) | MTS assay | 22.81 - 48.16 µM | ||

| (E)-Mirin | Mre11 Nuclease | Not reported | Inactive | Inferred from literature |

Experimental Protocols

Synthesis of (Z)-Mirin

The synthesis of (Z)-Mirin is typically achieved through a Knoevenagel condensation reaction between 2-imino-4-thiazolidinone (pseudothiohydantoin) and 4-hydroxybenzaldehyde. The reaction conditions can be optimized to favor the formation of the thermodynamically more stable (Z)-isomer.

Materials:

-

2-imino-4-thiazolidinone (pseudothiohydantoin)

-

4-hydroxybenzaldehyde

-

Sodium acetate

-

Glacial acetic acid

-

Ethanol

Procedure:

-

A mixture of 2-imino-4-thiazolidinone (1 equivalent), 4-hydroxybenzaldehyde (1 equivalent), and anhydrous sodium acetate (2 equivalents) is prepared in glacial acetic acid.

-

The reaction mixture is heated under reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure (Z)-Mirin.

Separation of (E) and (Z) Isomers

While the synthesis can be optimized to yield predominantly the (Z)-isomer, the presence of the (E)-isomer as a minor product is possible. Separation of the two isomers can be achieved using chromatographic techniques.

Method: High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase C18 column is typically suitable for the separation of these isomers.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape, can be employed. The exact gradient will need to be optimized based on the specific column and system.

-

Detection: UV detection at a wavelength where both isomers absorb, for instance, around 360 nm, can be used.

-

Elution: Due to differences in polarity and shape, the (E) and (Z) isomers will have different retention times, allowing for their separation and collection.

Structural Characterization

The structural confirmation of the (E) and (Z) isomers is unequivocally determined by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The chemical shift of the vinylic proton is a key diagnostic feature. In the (Z)-isomer of similar 5-benzylidenethiazolidinones, the vinylic proton is deshielded by the adjacent carbonyl group and therefore resonates at a higher chemical shift (further downfield) compared to the vinylic proton in the (E)-isomer.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to definitively determine the stereochemistry. For the (Z)-isomer, an NOE correlation would be observed between the vinylic proton and the protons of the 4-hydroxyphenyl ring.

Signaling Pathway and Mechanism of Action

(Z)-Mirin exerts its biological effects by directly inhibiting the 3' to 5' exonuclease activity of the Mre11 subunit of the MRN complex. The MRN complex is a critical sensor of DNA double-strand breaks (DSBs) and plays a central role in the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR).

By inhibiting Mre11's nuclease activity, (Z)-Mirin prevents the processing of DNA ends at the site of damage. This unprocessed state of the DNA break fails to efficiently recruit and activate ATM. Consequently, the downstream signaling cascade, which includes the phosphorylation of key substrates like Chk2 and p53, is abrogated. This leads to defects in cell cycle checkpoints (e.g., the G2/M checkpoint) and impairs DNA repair pathways, particularly homologous recombination.

Figure 2: Signaling pathway showing the mechanism of action of (Z)-Mirin.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a logical workflow for the synthesis, purification, and characterization of (E)- and (Z)-Mirin.

Figure 3: Experimental workflow for Mirin isomers.

Conclusion

The biological activity of Mirin is critically dependent on its (Z)-isomeric configuration. For researchers in the fields of DNA repair, cancer biology, and drug development, a thorough understanding of the structural differences between (E)- and (Z)-Mirin, along with robust protocols for their synthesis and separation, is paramount. This guide provides the foundational technical information to ensure the correct and effective use of this important chemical probe. It is imperative that researchers confirm the isomeric purity of their Mirin samples to ensure the validity and reproducibility of their experimental findings.

References

Biochemical Properties of (E/Z)-Mirin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-Mirin is a small molecule inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex, a critical sensor of DNA double-strand breaks (DSBs) and a key activator of the Ataxia-Telangiectasia Mutated (ATM) kinase signaling pathway. By targeting the MRN complex, Mirin effectively disrupts the cellular response to DNA damage, making it a valuable tool for studying DNA repair mechanisms and a potential candidate for development as a chemosensitizing or radiosensitizing agent in cancer therapy. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

This compound is commercially available as a mixture of its (E) and (Z) geometric isomers. The active component responsible for the inhibition of the MRN complex is the (Z)-isomer, Z-5-(4-hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one.[1] While most studies utilize the mixture, it is the Z-isomer that confers the biological activity.

Mechanism of Action

Mirin's primary molecular target is the Mre11 subunit of the MRN complex.[1][2] Specifically, Mirin inhibits the 3' to 5' exonuclease activity of Mre11.[1][3] This inhibition of Mre11's nuclease function prevents the MRN-dependent activation of the ATM kinase in response to DNA double-strand breaks.[4][5] It is important to note that Mirin does not directly inhibit the kinase activity of ATM itself.[1] The inhibition of the MRN complex by Mirin leads to downstream effects, including the abolition of the G2/M checkpoint and the suppression of homology-directed repair (HDR) in mammalian cells.[1][5]

The following diagram illustrates the central role of the MRN complex in the ATM signaling pathway and the point of inhibition by Mirin.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Analysis of Cell Cycle Position in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 3' to 5' exonuclease activity of Mre 11 facilitates repair of DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mirin, MRN-ATM complex inhibitor (CAS 1198097-97-0) | Abcam [abcam.com]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

(E/Z)-Mirin: A Technical Guide to a Potent MRN Complex Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (E/Z)-Mirin, a small molecule inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex. This document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols, serving as a comprehensive resource for researchers in oncology, DNA repair, and drug development.

Core Properties of Mirin

Mirin is a valuable chemical tool for studying cellular responses to DNA damage and for exploring potential therapeutic strategies that involve the inhibition of DNA repair pathways. It exists as E and Z isomers, with both contributing to its biological activity.

| Property | Value | References |

| Molecular Formula | C₁₀H₈N₂O₂S | [1][2] |

| Molecular Weight | 220.25 g/mol | [1][2] |

| CAS Number (Z-isomer) | 1198097-97-0 | [1] |

| CAS Number (E-isomer) | 299953-00-7 | [2] |

| Appearance | Light yellow to orange solid | [1][2] |

| Solubility | Soluble in DMSO (>10 mg/mL), insoluble in water and ethanol | [1][2] |

Mechanism of Action and Cellular Impact

Mirin functions as a potent inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex, a critical sensor of DNA double-strand breaks (DSBs).[3][4] Its primary mechanism involves the inhibition of the Mre11-associated exonuclease activity.[5] This action prevents the MRN-dependent activation of Ataxia-Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA damage response (DDR).[3][4]

Key consequences of Mirin-mediated MRN inhibition include:

-

Inhibition of ATM Activation: Mirin prevents the autophosphorylation of ATM at Ser1981 and the subsequent phosphorylation of downstream targets such as Nbs1 and Chk2.[4][6]

-

Cell Cycle Checkpoint Abrogation: By inhibiting the ATM signaling cascade, Mirin can abolish the G2/M cell cycle checkpoint that is normally activated in response to DSBs.[4]

-

Suppression of Homologous Recombination: Mirin blocks homology-directed repair (HDR), a major pathway for the repair of DSBs in mammalian cells.[4][5]

| Parameter | Effect of Mirin | Concentration/IC₅₀ | Cell Type/System |

| ATM Activation | Inhibition | IC₅₀ = 12 µM | Mammalian cells |

| H2AX Phosphorylation | Inhibition | IC₅₀ = 66 µM | Xenopus laevis cell-free extracts |

| Cell Viability | ~50% cytotoxicity | 50 µM (24h) | HEK293 cells |

| Cell Cycle | G2 arrest | 50-100 µM | TOSA4 cells |

Signaling Pathway Inhibition by Mirin

Mirin's primary impact is on the MRN-ATM signaling pathway, which is fundamental to the cellular response to DNA double-strand breaks.

Caption: Mirin inhibits the MRN-ATM signaling pathway.

Experimental Protocols

The following are generalized protocols for the use of Mirin in cell culture and animal models, based on methodologies cited in the literature. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Cell-Based Assays

Objective: To assess the effect of Mirin on cell viability, cell cycle progression, or DNA repair in a cultured cell line.

Materials:

-

Cell line of interest (e.g., HEK293, OVCAR-3)

-

Complete cell culture medium

-

Mirin stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Reagents for the desired endpoint assay (e.g., CellTiter-Glo®, propidium iodide, antibodies for western blotting)

Procedure:

-

Cell Seeding: Plate cells in appropriate multi-well plates or flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Mirin Treatment: The following day, dilute the Mirin stock solution to the desired final concentrations (e.g., 10, 25, 50, 100 µM) in fresh culture medium. Remove the old medium from the cells and replace it with the Mirin-containing medium. Include a vehicle control (DMSO) at the same final concentration as in the highest Mirin treatment.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). For some experiments, a DNA damaging agent (e.g., carboplatin, ionizing radiation) may be co-administered or administered prior to Mirin treatment.[7]

-

Endpoint Analysis:

-

Cell Viability: Use a standard viability assay (e.g., MTS, MTT) according to the manufacturer's instructions.

-

Cell Cycle Analysis: Harvest cells, fix in ethanol, stain with propidium iodide, and analyze by flow cytometry.

-

Western Blotting: Lyse cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against proteins of interest (e.g., phospho-ATM, phospho-Chk2, γH2AX).

-

In Vivo Animal Studies

Objective: To evaluate the efficacy of Mirin in a preclinical cancer model, such as a xenograft mouse model.[8]

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Tumor cells (e.g., MYCN-amplified neuroblastoma cells)

-

Mirin formulation suitable for in vivo administration (e.g., encapsulated in nanoparticles)[8]

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flanks of the mice.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumors with calipers and randomize mice into treatment and control groups.

-

Treatment Administration: Administer Mirin or vehicle control according to the planned schedule (e.g., intraperitoneal injection daily or several times a week).

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Also, monitor the body weight and overall health of the mice.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis, such as histology (e.g., H&E staining), immunohistochemistry (e.g., for p53, Ki-67), or TUNEL staining to assess apoptosis.[8]

Caption: Generalized experimental workflows for using Mirin.

Conclusion

This compound is a well-characterized inhibitor of the MRN complex, making it an indispensable tool for investigating the DNA damage response. Its ability to sensitize cancer cells to DNA-damaging agents highlights its potential as a component of combination therapies. This guide provides foundational information to aid researchers in designing and executing robust experiments utilizing this potent inhibitor.

References

- 1. Mirin | 1198097-97-0 [chemicalbook.com]

- 2. Mirin | 299953-00-7 [chemicalbook.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Inhibition of homologous recombination repair by Mirin in ovarian cancer ameliorates carboplatin therapy response in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of (E/Z)-Mirin in DMSO

An In-Depth Technical Guide to the Solubility and Stability of (E/Z)-Mirin in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex, a critical sensor of DNA double-strand breaks (DSBs) and an activator of the Ataxia-Telangiectasia Mutated (ATM) signaling pathway.[1][2] By inhibiting the exonuclease activity of Mre11, Mirin prevents the activation of ATM and downstream cellular responses to DNA damage, including cell cycle arrest and homology-directed repair.[2][3] This makes it a valuable tool for studying DNA repair mechanisms and a potential candidate for sensitizing cancer cells to genotoxic agents.

Given its widespread use in in vitro studies, a thorough understanding of Mirin's physicochemical properties in common laboratory solvents is paramount. Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions of Mirin. This guide provides a comprehensive overview of the , presents detailed experimental protocols for assessing these properties, and illustrates the key signaling pathways affected by this inhibitor.

Solubility of this compound in DMSO

The solubility of a compound in a solvent is a critical parameter for ensuring accurate and reproducible experimental results. The data below, compiled from leading chemical suppliers, outlines the solubility of this compound in DMSO.

Data Presentation: Quantitative Solubility Data

| Parameter | Value | Molar Equivalent | Source |

| Solubility in DMSO | 44 mg/mL | 199.77 mM | Selleck Chemicals[1] |

| Solubility in DMSO | ≥ 31 mg/mL | 140.75 mM | MedChemExpress[2] |

Key Considerations for Dissolution:

-

Solvent Quality: The hygroscopic nature of DMSO can significantly impact the solubility of Mirin. It is strongly recommended to use fresh, anhydrous DMSO to achieve maximum solubility.[1][2] Moisture absorbed from the atmosphere can lead to reduced solubility and potential precipitation of the compound.[1]

-

Compound Purity: The presence of impurities or different salt forms can affect the observed solubility.

Stability of this compound in DMSO

The stability of Mirin in DMSO stock solutions is crucial for maintaining its potency and ensuring the reliability of long-term studies. Degradation of the compound can lead to a loss of activity and the generation of unknown byproducts.

Data Presentation: Recommended Storage and Stability

| Storage Temperature | Duration | Recommendations | Source |

| -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles | Selleck Chemicals[1] |

| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles | Selleck Chemicals[1] |

| -80°C | 2 years | Use within 2 years | MedChemExpress[2] |

| -20°C | 1 year | Use within 1 year | MedChemExpress[2] |

Factors Influencing Stability:

-

Temperature: As indicated, storing Mirin stock solutions at low temperatures (-20°C or -80°C) is essential for long-term stability.

-

Freeze-Thaw Cycles: While some compounds are resistant to multiple freeze-thaw cycles, it is a best practice to aliquot stock solutions into single-use volumes to minimize potential degradation.[1][4]

-

Water Content: The presence of water in DMSO can promote the degradation of susceptible compounds.[5] Using anhydrous DMSO and tightly sealed vials can mitigate this risk.

Mechanism of Action: Inhibition of the MRN-ATM Pathway

Mirin exerts its biological effects by targeting the MRN complex, which plays a pivotal role in the DNA Damage Response (DDR). The following diagram illustrates the signaling pathway inhibited by Mirin.

Caption: Mirin inhibits the MRN complex, preventing ATM activation and downstream signaling.

Experimental Protocols

This section provides standardized protocols for determining the solubility and stability of this compound or other research compounds in DMSO.

Protocol 1: Solubility Assessment by HPLC-UV

This protocol describes a thermodynamic solubility measurement using the shake-flask method, which is considered a gold standard.

Methodology:

-